5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Description
5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H18ClFN2O2 and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Methodologies
Research into similar compounds often focuses on the development of new synthetic methodologies that enable the construction of complex molecules with potential applications in medicinal chemistry and material science. For instance, studies have explored the synthesis of methoxylated 3-pyrrolin-2-ones, which are useful adducts for the preparation of agrochemicals or medicinal compounds, demonstrating the utility of these compounds in facilitating diverse chemical syntheses (Ghelfi et al., 2003). This suggests that the compound could also be a valuable intermediate in the synthesis of a wide range of biologically active molecules or materials.
Photophysical Properties
Compounds structurally related to the one described have been studied for their photophysical properties, indicating potential applications in the development of new materials for electronics and photonics. For example, the synthesis, photophysical evaluation, and computational study of pyridine compounds have revealed high fluorescence quantum yields, suggesting their application in the creation of emissive materials for optoelectronic devices (Hagimori et al., 2019). This highlights the relevance of exploring the photophysical properties of the compound for similar applications.
Pharmaceutical Intermediates
The synthesis of compounds with similar structural frameworks has been linked to the development of pharmaceuticals, showcasing the potential of these molecules as intermediates in drug discovery. For instance, certain pyrrole derivatives have been synthesized and shown to possess analgesic and anti-inflammatory activities, underscoring their importance in the synthesis of new therapeutic agents (Muchowski et al., 1985). Therefore, the compound of interest could serve as a key intermediate in the design and synthesis of new drugs.
properties
IUPAC Name |
5-[(2-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-30-19-12-10-18(11-13-19)28-23(15-27-22-5-3-2-4-21(22)25)20(14-24(28)29)16-6-8-17(26)9-7-16/h2-15,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJSDKDEBXYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
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